2-Thia-7-azaspiro[4.4]nonane hydrochloride

Catalog No.
S853356
CAS No.
2098100-32-2
M.F
C7H14ClNS
M. Wt
179.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Thia-7-azaspiro[4.4]nonane hydrochloride

CAS Number

2098100-32-2

Product Name

2-Thia-7-azaspiro[4.4]nonane hydrochloride

IUPAC Name

2-thia-7-azaspiro[4.4]nonane;hydrochloride

Molecular Formula

C7H14ClNS

Molecular Weight

179.71 g/mol

InChI

InChI=1S/C7H13NS.ClH/c1-3-8-5-7(1)2-4-9-6-7;/h8H,1-6H2;1H

InChI Key

NNPCFUSLXAHWEY-UHFFFAOYSA-N

SMILES

C1CNCC12CCSC2.Cl

Canonical SMILES

C1CNCC12CCSC2.Cl

2-Thia-7-azaspiro[4.4]nonane hydrochloride is a spirocyclic compound characterized by its unique molecular structure, which includes both sulfur and nitrogen atoms. Its molecular formula is C7H14ClNS\text{C}_7\text{H}_{14}\text{ClNS}, and it has a molecular weight of approximately 179.71 g/mol. The compound features a spiro-connected ring system, which contributes to its distinctive chemical properties and potential biological activities .

Due to the lack of information on the origin and function of 2-Thia-7-Azaspiro[4.4]Nonane Hydrochloride, its mechanism of action in any biological system is unknown [, ].

  • Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
  • Reduction: The nitrogen atom can be reduced to produce secondary or tertiary amines.
  • Substitution: Nucleophilic substitution reactions can occur, replacing the chlorine atom with other nucleophiles.

Common Reagents and Conditions

  • Oxidation Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
  • Reduction Agents: Lithium aluminum hydride, sodium borohydride.
  • Substitution Nucleophiles: Sodium azide, potassium cyanide, under appropriate conditions.

Major Products Formed

The reactions can yield various products:

  • Oxidation: Sulfoxides and sulfones.
  • Reduction: Secondary or tertiary amines.
  • Substitution: Various substituted derivatives depending on the nucleophile used.

Research indicates that 2-Thia-7-azaspiro[4.4]nonane hydrochloride may possess significant biological activities. Its mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors, potentially modulating their activity. This compound has been explored for its antimicrobial and anticancer properties, making it a subject of interest in medicinal chemistry.

The synthesis of 2-Thia-7-azaspiro[4.4]nonane hydrochloride typically involves cyclization reactions of precursor compounds that contain sulfur and nitrogen functionalities. Common methods include:

  • Cyclization: Utilizing strong acids like hydrochloric acid to facilitate the formation of the spirocyclic structure.
  • Industrial Production: Scalable synthetic routes are employed to ensure high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

2-Thia-7-azaspiro[4.4]nonane hydrochloride has diverse applications across several fields:

  • Chemistry: Serves as a building block in the synthesis of more complex molecules.
  • Biology: Investigated for its interactions with biomolecules and potential enzyme inhibition properties.
  • Medicine: Explored for therapeutic applications, particularly in antimicrobial and anticancer research.
  • Industry: Utilized in developing new materials with unique properties .

Interaction studies have shown that 2-Thia-7-azaspiro[4.4]nonane hydrochloride can bind to various biological targets, influencing biochemical pathways. Its unique spirocyclic structure allows for specific interactions with proteins and enzymes, which may lead to modulation or inhibition of their activity. Further research is needed to elucidate the precise mechanisms underlying these interactions.

Several compounds share structural characteristics with 2-Thia-7-azaspiro[4.4]nonane hydrochloride:

Compound NameStructural Features
4-Azaspiro[2.4]heptane hydrochlorideContains a nitrogen atom in a spirocyclic structure
5-Azaspiro[3.4]octane hydrochlorideSimilar spirocyclic framework with different substituents
1-Azaspiro[4.4]nonane hydrochlorideShares the spirocyclic nature but differs in nitrogen positioning
8-Thia-1-azaspiro[4.5]decane hydrochlorideContains sulfur within a spirocyclic context

Uniqueness

The uniqueness of 2-Thia-7-azaspiro[4.4]nonane hydrochloride lies in its specific combination of sulfur and nitrogen within a spirocyclic framework, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This characteristic makes it particularly valuable for targeted research and industrial applications, distinguishing it from other spirocyclic compounds that may not exhibit the same range of activities or reactivities .

Dates

Last modified: 08-16-2023

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